2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

Catalog No.
S3610340
CAS No.
1487958-68-8
M.F
C9H9ClFN
M. Wt
185.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

CAS Number

1487958-68-8

Product Name

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

IUPAC Name

2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

InChI

InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2

InChI Key

ZNRBLOZQQJVBEC-UHFFFAOYSA-N

SMILES

C1C(C1N)C2=CC(=C(C=C2)F)Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)Cl

Identification and Characterization of Synthetic Impurity in Ticagrelor Drug Substance

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: This research focuses on the identification and characterization of synthetic impurities in Ticagrelor, a drug substance. Three process impurities ranging from 0.43 to 1.42% in Ticagrelor were detected .

Methods of Application or Experimental Procedures: The impurities in the Ticagrelor crude sample were isolated using a column. The structures of these impurities were characterized based on spectral data (NMR, IR, and MS) . The column temperature was maintained at 30°C .

Results or Outcomes: The structure of the impurities was elucidated by various techniques including MS, 1D NMR (1H, 13C, and DEPT), 2D NMR(HSQC, HMBC and 15N HSQC), and IR .

Fluorescence Quenching-Based Immunological Probe for Ticagrelor Monitoring

Specific Scientific Field: Bioengineering and Biotechnology

Summary of the Application: This study developed highly sensitive full-length anti-ticagrelor Quenchbodies (Q-bodies) for fast monitoring of ticagrelor both in solution and serum .

Methods of Application or Experimental Procedures: Ticagrelor coupled with N-hydroxysuccinimide (Ticagrelor-NHS) ester was designed and synthesized for interaction and biological activity detection .

Results or Outcomes: Both ATTO-labeled MEDI2452 (2452A) Q-body and TAMRA-labeled IgG 152 (152T) Q-body demonstrated efficient detection of ticagrelor and its active metabolite (TAM). The 2452A Q-body exhibited a broader detection range, while the 152T Q-body displayed a lower limit of detection (LOD) .

An Effective and Convenient Process for the Preparation of Ticagrelor

Summary of the Application: This research focuses on the preparation of Ticagrelor, a new type of small molecule antiplatelet drug with selectivity and reversibility .

Methods of Application or Experimental Procedures: The study presents an effective and convenient process for the preparation of Ticagrelor, optimized by response surface methodology and one-pot reaction .

Results or Outcomes: The research indicates promising prospects in clinical application as Ticagrelor can be quickly absorbed and rapidly inhibit platelet aggregation .

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is a cyclopropane derivative featuring a chloro and fluoro-substituted phenyl group. Its molecular formula is C9_9H9_9ClFN, with a molecular weight of approximately 185.63 g/mol. This compound is recognized as an impurity of Ticagrelor, a reversible oral P2Y12_{12} receptor antagonist utilized in the treatment of acute coronary syndromes. The compound’s structure includes a cyclopropane ring bonded to an amine, which contributes to its biological activity and potential therapeutic applications .

May include:

  • Nucleophilic Substitution: The amine can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Reduction Reactions: The compound may be reduced to yield secondary or tertiary amines.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, influenced by the electron-withdrawing effects of the chloro and fluoro groups.

Synthesis of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves:

  • Cyclopropanation: Utilizing diazo compounds or other methods to form the cyclopropane ring.
  • Substitution Reactions: Introducing the chloro and fluoro groups through halogenation processes on a phenolic precursor.
  • Amine Formation: Converting suitable precursors into the amine form via reductive amination techniques.

Specific protocols may vary based on desired purity and yield, but these general steps outline the synthetic pathway .

Interaction studies involving 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine often focus on its binding affinity to P2Y12_{12} receptors. Research indicates that compounds with similar structures may influence platelet function and thrombus formation, highlighting the importance of understanding these interactions for therapeutic applications .

Several compounds share structural characteristics with 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine, including:

Compound NameMolecular FormulaUnique Features
(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HClC9_9H10_10Cl2_2FNDifferent halogen positions affecting reactivity
2-(4-Chlorophenyl)cyclopropan-1-amineC9_9H10_10ClNLacks fluorine substituent
3-(3-Chloro-4-fluorophenyl)-cyclobutaneC9_9H9_9ClFNCyclobutane ring instead of cyclopropane

These compounds differ primarily in their halogen positioning and ring structure, which can significantly impact their biological activity and chemical reactivity. The unique combination of a cyclopropane ring with specific halogen substitutions makes 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine particularly interesting for pharmacological studies .

XLogP3

2

Dates

Last modified: 04-14-2024

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